Tris(4-methylphenyl)silanol
Description
Significance of Organosilicon Compounds in Advanced Chemical Research
Organosilicon compounds, which feature carbon-silicon bonds, are of paramount importance in modern chemical research and industry. acs.org Their utility stems from the unique properties of the silicon atom compared to its carbon analogue, including a larger atomic radius, lower electronegativity, and the ability to form hypervalent species. These characteristics lead to distinct bond polarities, lengths, and strengths, as well as different stereochemical and reactive profiles.
In advanced chemical research, organosilicon compounds serve as versatile synthetic intermediates, enabling a wide array of chemical transformations. They are fundamental components in the production of silicones, a class of polymers with exceptional thermal stability, chemical inertness, and hydrophobicity, leading to their use in countless commercial products. Furthermore, the introduction of silicon into organic molecules can enhance their biological activity and modify their pharmacological profiles, a strategy of growing importance in medicinal chemistry. In materials science, organosilicon compounds are crucial precursors for ceramics, advanced coatings, and functionalized surfaces.
Contextualization of Arylsilanols within Silicon Chemistry
Within the vast field of organosilicon chemistry, arylsilanols are a distinct and important subclass characterized by the presence of one or more hydroxyl (-OH) groups bonded directly to a silicon atom, which is also bonded to at least one aryl (aromatic) group. The direct attachment of the electronegative oxygen atom and the electron-withdrawing aryl groups to the silicon center imparts a significant acidic character to the hydroxyl proton. Spectroscopic and titration studies have established that arylsilanols are generally more acidic than their alkylsilanol and carbinol counterparts.
This heightened acidity, combined with the basicity of the silanol (B1196071) oxygen, gives arylsilanols a strong propensity to act as both hydrogen-bond donors and acceptors. This dual character is a cornerstone of their chemistry, making them exceptional building blocks for the construction of well-defined supramolecular architectures through predictable hydrogen-bonding interactions. Their ability to self-assemble into various structures, including dimers, chains, and complex 3D networks, has positioned them as key targets in the field of crystal engineering and supramolecular chemistry.
Research Landscape and Scholarly Importance of Tris(4-methylphenyl)silanol
This compound, with the chemical formula C₂₁H₂₂OSi, is a white crystalline solid that is soluble in many organic solvents. nih.gov Its scholarly importance lies in its role as a model compound for studying the fundamental principles of supramolecular assembly driven by non-covalent interactions. The molecule possesses a tetrahedral silicon center bonded to a single hydroxyl group and three 4-methylphenyl (p-tolyl) groups.
The key features that define its research value are:
A Single, Acidic Hydrogen-Bond Donor: The lone silanol group is a potent and directional hydrogen-bond donor.
Bulky Aromatic Substituents: The three p-tolyl groups provide significant steric hindrance around the silicon atom. This bulk prevents the facile self-condensation reaction that is common for less hindered silanols, lending the molecule greater stability.
Potential for Weak Interactions: The aromatic rings can participate in weaker, yet structurally significant, non-covalent interactions, such as C-H···π and π-π stacking, which collaborate with the stronger hydrogen bonds to direct the formation of complex crystal lattices. acs.org
Due to these characteristics, this compound is an exemplary building block for crystal engineering. Researchers utilize it to understand how the interplay between strong, directional hydrogen bonds and weaker, diffuse interactions can be harnessed to design and create novel solid-state materials with predictable structures and properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4569-24-8 |
| Molecular Formula | C₂₁H₂₂OSi |
| Molecular Weight | 318.49 g/mol |
| Boiling Point | 425.8°C at 760 mmHg |
| Density | 1.09 g/cm³ |
| Topological Polar Surface Area | 20.2 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
Data sourced from public chemical databases.
Overview of Key Research Avenues for this compound
The research involving this compound and its analogues primarily focuses on several interconnected avenues that leverage its unique molecular structure.
Anion Recognition and Sensing: The electropositive nature of the silicon atom, enhanced by the attached aryl groups, creates a Lewis acidic center. This property is being explored for the recognition and binding of anions. The hydroxyl group can act as a hydrogen-bond donor to an anionic guest, with the interaction potentially being signaled by a change in an optical or electrochemical signal. While research on highly fluorinated silanols has shown significant promise in this area, this compound serves as a fundamental model for understanding the binding contributions of less-electronegative aryl groups. nih.gov
Catalysis: Silanols can be utilized in catalysis, either as pre-catalysts or as ligands that modify the activity of a metal center. Homoconjugated acid systems involving silanols have been investigated for siloxane polymerization, demonstrating that the silanol functionality can play a direct role in catalytic cycles. nih.gov While not a primary application for this compound itself, its well-defined structure makes it a useful model for studying the behavior of the silanol group in catalytic environments.
Structure
3D Structure
Properties
CAS No. |
4569-24-8 |
|---|---|
Molecular Formula |
C21H22OSi |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
hydroxy-tris(4-methylphenyl)silane |
InChI |
InChI=1S/C21H22OSi/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15,22H,1-3H3 |
InChI Key |
FGVRVIQOADVJOL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)O |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)O |
Other CAS No. |
4569-24-8 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of Tris 4 Methylphenyl Silanol
Condensation Reactions of Tris(4-methylphenyl)silanol
The condensation of silanols into siloxanes is a fundamental transformation in silicon chemistry. For this compound, this reactivity is heavily moderated by the steric hindrance imposed by its three aryl substituents.
Formation of Disiloxanes and Oligosiloxanes
The self-condensation of two silanol (B1196071) molecules to form a disiloxane (B77578), with the elimination of a water molecule, is a characteristic reaction of silanols. In the case of this compound, this reaction leads to the formation of Hexa(p-tolyl)disiloxane.
2 (p-CH₃C₆H₄)₃SiOH → (p-CH₃C₆H₄)₃Si-O-Si(p-CH₃C₆H₄)₃ + H₂O
However, compared to less hindered silanols, triarylsilanols like triphenylsilanol (B1683266) show a reduced tendency to undergo this condensation. This relative stability allows them to be isolated and utilized as stable compounds. nih.gov For example, under conditions where other silanols might readily condense, triphenylsilanol has been observed to remain as a monomeric species, highlighting its resistance to forming the corresponding disiloxane. nih.gov This characteristic is attributed to the significant steric bulk of the three aryl groups, which impedes the close approach required for the condensation reaction to occur. Given the structural similarity, this compound is expected to exhibit comparable stability and a lower propensity for self-condensation compared to smaller silanols.
While the formation of the disiloxane is plausible under forcing conditions (e.g., high temperature or strong catalysts), further condensation to form longer linear or cyclic oligosiloxanes is highly improbable for monosilanols like this compound. The formation of polysiloxanes requires starting materials with two or more hydroxyl groups (diols or triols), which can propagate the chain. nih.gov
Mechanisms of Polysiloxane Formation from Silanols
Polysiloxane formation proceeds through the repeated condensation of silanol functional groups. This process can be catalyzed by either acids or bases. nih.govunm.edu
Acid-Catalyzed Mechanism: In an acidic medium, a silanol's hydroxyl group is protonated, making it a better leaving group (water). A second silanol molecule then acts as a nucleophile, attacking the silicon atom of the protonated silanol and displacing a water molecule to form a siloxane bond. nih.govunm.edu The protonated silanol is more susceptible to nucleophilic attack, thus accelerating the reaction. nih.gov
Base-Catalyzed Mechanism: Under basic conditions, the silanol group is deprotonated to form a highly nucleophilic silanolate anion. This anion then attacks another neutral silanol molecule, displacing a hydroxide (B78521) ion to create the Si-O-Si linkage. unm.edu
While these mechanisms are general for silanol condensation, the formation of long-chain polysiloxanes is not relevant for this compound. As a monofunctional silanol, its condensation is terminated after the formation of the disiloxane. The synthesis of polysiloxanes typically begins with the hydrolysis of precursors like dialkyldichlorosilanes or dialkyldialkoxysilanes to generate the necessary silanediols. nih.gov
Influence of Steric and Electronic Factors on Condensation Kinetics
The rate of silanol condensation is significantly influenced by both steric and electronic factors associated with the substituents on the silicon atom. nih.govresearchgate.net
Steric Factors: The rate of condensation generally decreases as the steric bulk of the substituents on the silicon atom increases. nih.gov The large p-tolyl groups of this compound create substantial steric hindrance around the silicon center. This crowding makes it difficult for two molecules to achieve the necessary orientation for the transition state of the condensation reaction, thereby slowing the kinetics significantly. This effect is a primary reason for the compound's relative stability against self-condensation.
Electronic Factors: The electronic nature of the substituents also plays a crucial role. Electron-withdrawing groups attached to the silicon atom increase the acidity of the silanol proton, making it more susceptible to deprotonation in base-catalyzed condensation. Conversely, electron-donating groups decrease the acidity. The p-tolyl group in this compound has a methyl group, which is weakly electron-donating. This effect would slightly decrease the acidity of the silanol proton compared to the unsubstituted phenyl group in triphenylsilanol, potentially slowing down base-catalyzed condensation. In acid-catalyzed mechanisms, electron-donating groups can stabilize the partial positive charge that develops on the silicon atom in the transition state.
| Factor | Influence on this compound | Effect on Condensation Rate |
|---|---|---|
| Steric Hindrance | High, due to three bulky p-tolyl groups. | Decreases rate significantly. |
| Electronic Effect | Weakly electron-donating methyl groups on the phenyl rings. | Slightly decreases rate in base-catalyzed reactions; may slightly increase rate in acid-catalyzed reactions. |
Solid-State Condensation Pathways
In the solid state, the condensation of silanols can be influenced by the specific arrangement of molecules within the crystal lattice. nih.gov Organosilanols, including triarylsilanols, often form extensive networks of intermolecular hydrogen bonds in their crystalline structures. nih.govic.ac.uk These hydrogen bonds can pre-organize the molecules into arrangements that are conducive to condensation, potentially leading to a topotactic (structurally guided) reaction. nih.gov
The crystal structure of silanols reveals how hydrogen bonding can create specific motifs like dimers, chains, or more complex assemblies. nih.govic.ac.uk For this compound, it is expected that the Si-OH groups will engage in hydrogen bonding, likely forming discrete, hydrogen-bonded dimers in the solid state. This pre-orientation could facilitate a solventless thermal condensation to the corresponding disiloxane, as the reactive hydroxyl groups are held in close proximity.
Acidic Properties and Silanolate Generation
The hydroxyl group in this compound confers acidic properties, enabling it to act as a proton donor and form a conjugate base, the silanolate.
Acidity of Silanol Groups in this compound
Silanols are generally more acidic than their carbon analogues (alcohols). nih.gov This increased acidity is a key feature of their chemistry. The acidity of triarylsilanols, such as this compound, has been leveraged in their use as organocatalysts. nih.govimperial.ac.ukresearchgate.netkcl.ac.uknih.gov
The ability of triarylsilanols to catalyze reactions like the direct amidation of carboxylic acids demonstrates their capacity to act as Brønsted acids (proton donors). nih.govimperial.ac.uk In these catalytic cycles, the silanol is believed to activate the carboxylic acid, and its effectiveness is related to its acidity. Studies have shown that modifying the electronic properties of the aryl groups can tune this catalytic activity. For instance, triarylsilanols with electron-withdrawing halogen substituents on the phenyl rings are more active catalysts than the parent triphenylsilanol, consistent with an increase in acidity. nih.govresearchgate.net
Conversely, this compound possesses electron-donating methyl groups on each phenyl ring. These groups reduce the acidity of the silanol proton compared to unsubstituted triphenylsilanol. Despite this, it is still significantly more acidic than typical alcohols. The deprotonation of this compound with a suitable base generates the corresponding tris(4-methylphenyl)silanolate anion. This silanolate is a potent nucleophile and a key intermediate in base-catalyzed reactions involving the silanol.
| Compound Type | Example | Estimated pKa | Relative Acidity |
|---|---|---|---|
| Alkyl Alcohol | tert-Butyl alcohol | ~19 | Weak |
| Alkyl Silanol | Triethylsilanol | ~13.6 | Moderate |
| Arylsilanol | Triphenylsilanol | ~11 | Stronger |
| This compound | - | Expected to be slightly higher than 11 | Stronger than alcohols, slightly weaker than triphenylsilanol |
Note: The pKa for this compound is an estimation based on related structures.
Formation and Reactivity of Silanolate Species
The reactivity of this compound in many catalytic processes is predicated on its conversion to the corresponding silanolate. This transformation is typically achieved through deprotonation of the acidic silanol proton by a suitable base. The resulting Tris(4-methylphenyl)silanolate is a key reactive intermediate, particularly in palladium-catalyzed cross-coupling reactions.
Kinetic studies have demonstrated that the formation of the silanolate is the crucial activation step. wikipedia.org In the context of the Hiyama-Denmark coupling, for instance, the reaction rate shows a first-order dependence on the concentration of the silanolate. organic-chemistry.org This indicates that the transmetalation step, where the organic group is transferred from silicon to the palladium center, proceeds directly from an organopalladium(II) silanolate complex. organic-chemistry.org The formation of a pentavalent, hypercoordinated silicon species is not considered essential for the transmetalation to occur in these base-mediated reactions. wikipedia.orgorganic-chemistry.org The stability and reactivity of the silanolate are influenced by the steric and electronic properties of the substituents on the silicon atom. organic-chemistry.org
Role in Transition-Metal-Catalyzed Cross-Coupling Reactions
This compound and related silanols have emerged as effective coupling partners in transition-metal-catalyzed reactions for the formation of carbon-carbon bonds. organic-chemistry.org These compounds serve as stable, easily handled, and less toxic alternatives to other organometallic reagents. organic-chemistry.org Silanols can function as arylating and alkenylating reagents in these transformations, highlighting their utility in transferring functional groups. kyoto-u.ac.jp
The general mechanism for these cross-coupling reactions involves three fundamental steps: the oxidative addition of an organic halide to the low-valent transition metal catalyst (commonly palladium), followed by transmetalation with the silanolate, and finally, reductive elimination to yield the cross-coupled product and regenerate the catalyst. organic-chemistry.orgacs.org
This compound as a Nucleophilic Partner
In transition-metal-catalyzed cross-coupling reactions, this compound, after conversion to its conjugate base, functions as the nucleophilic partner. kyoto-u.ac.jpacs.org The in situ-generated Tris(4-methylphenyl)silanolate possesses a nucleophilic oxygen atom that coordinates to the metal center (e.g., palladium), facilitating the transfer of one of its p-tolyl groups to the metal in the transmetalation step.
The utility of silanols as nucleophilic partners has been demonstrated in various palladium-catalyzed reactions. For example, potassium arylsilanolates readily react with aryl chlorides, including those bearing both electron-donating and electron-withdrawing groups, to produce biaryl compounds in high yields. kyoto-u.ac.jp This showcases the capacity of the silanolate to act as an effective nucleophile for the transfer of aryl groups.
Hiyama-Denmark Coupling and Related Transformations
The Hiyama-Denmark coupling is a significant modification of the original Hiyama coupling that specifically utilizes organosilanols or their corresponding silanolates. wikipedia.orgorganic-chemistry.org A key advantage of this variant is that it does not require a fluoride (B91410) additive for activation. organic-chemistry.org Instead, a Brønsted base is used to generate the reactive silanolate species in situ. wikipedia.org This fluoride-free condition makes the reaction compatible with substrates containing silyl-protecting groups, which would otherwise be cleaved by fluoride ions. wikipedia.orgorganic-chemistry.org
The reaction couples organosilanols with aryl, alkenyl, or alkyl halides and pseudohalides. organic-chemistry.org The mechanism proceeds through the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org The transmetalation occurs from the palladium(II) complex and the silanolate. organic-chemistry.org Studies have shown that aryldimethylsilanolates can react, albeit more slowly than their alkenyl counterparts, and a stable palladium silanolate complex has even been isolated and characterized, providing strong evidence against the necessity of a pentavalent silicon intermediate in the transmetalation step. organic-chemistry.org
This compound as an Organocatalyst
Beyond its role in metal-catalyzed reactions, this compound can also function as an organocatalyst. Specifically, triarylsilanols have been identified as the first examples of silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines. nih.govresearchgate.net This catalytic activity avoids the need for stoichiometric activating agents that are often required in traditional amide bond formation. nih.gov
Catalysis of Direct Amidation Reactions
In the direct amidation reaction, this compound catalyzes the formation of an amide bond from a carboxylic acid and an amine, typically with the removal of water. A proposed mechanism involves the initial formation of a triaryl silyl (B83357) ester as a key intermediate. nih.govresearchgate.net This activated species is then susceptible to nucleophilic attack by the amine to form the final amide product and regenerate the silanol catalyst. Computational and experimental studies support this mechanistic pathway. nih.govresearchgate.net
Electronic Effects on Catalytic Activity
The catalytic efficiency of triarylsilanols in direct amidation is significantly influenced by the electronic properties of the substituents on the aryl rings. nih.govresearchgate.net Research involving a series of electronically differentiated triarylsilanols has shown that catalysts bearing electron-withdrawing groups are more active. researchgate.net
Specifically, tris(p-haloaryl)silanols demonstrate higher catalytic activity compared to the parent triphenylsilanol. researchgate.net Among the halogenated congeners, the tris(4-bromophenyl)silanol (B8549094) was found to be the most active catalyst in the series. researchgate.net This suggests that increasing the Lewis acidity of the silicon center through electron-withdrawing substituents enhances the rate of the catalytic cycle, likely by facilitating the formation or reactivity of the silyl ester intermediate.
Table 1: Electronically Differentiated Triarylsilanols Investigated as Catalysts for Direct Amidation nih.gov
| Catalyst Compound Name | Substituent on Phenyl Ring | Relative Activity |
| Tris(4-(tert-butyl)phenyl)silanol | Electron-donating (tert-butyl) | Less Active |
| Triphenylsilanol | Hydrogen | Baseline |
| Tris(4-bromophenyl)silanol | Electron-withdrawing (bromo) | Most Active |
| Tris(3,4,5-trifluorophenyl)silanol | Strongly Electron-withdrawing (trifluoro) | Active |
Mechanistic Investigations of Catalytic Cycles
Recent studies have identified triarylsilanols as the first examples of silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines. imperial.ac.uknih.govresearchgate.netkcl.ac.ukacs.org Mechanistic investigations into these catalytic cycles have provided insights into the role of the silanol moiety. While direct studies on this compound are not extensively detailed, the behavior of analogous triarylsilanols offers a strong model for its catalytic mechanism.
The proposed catalytic cycle for the direct amidation reaction involves the activation of the carboxylic acid by the triarylsilanol. A key putative intermediate in this cycle is a triaryl silyl ester, formed from the reaction between the silanol and the carboxylic acid. imperial.ac.uknih.gov This silyl ester is more susceptible to nucleophilic attack by an amine than the original carboxylic acid. The subsequent reaction with the amine yields the corresponding amide and regenerates the triarylsilanol catalyst, allowing it to re-enter the catalytic cycle. Computational studies support the feasibility of this pathway. imperial.ac.uknih.gov
The catalytic activity is influenced by the electronic nature of the aryl substituents on the silicon atom. For instance, in a study of various electronically differentiated triarylsilanols, tris(p-haloaryl)silanols were found to be more active catalysts than the parent triphenylsilanol. imperial.ac.uknih.govresearchgate.netkcl.ac.ukacs.org The bromide congener, in particular, demonstrated the highest activity. This suggests that electron-withdrawing groups on the aryl rings can enhance the Lewis acidity of the silicon center, thereby promoting the catalytic activity.
Table 1: Relative Catalytic Activity of Substituted Triarylsilanols in Direct Amidation
| Catalyst | Relative Activity |
| Tris(p-bromophenyl)silanol | Most Active |
| Other Tris(p-haloaryl)silanols | More Active |
| Triphenylsilanol | Active |
This table illustrates the general trend of catalytic activity based on electronic effects of the aryl substituents.
Influence of Product Inhibition on Catalytic Efficiency
Kinetic profiling of these reactions has revealed that tertiary amides are more inhibitory than secondary amides. imperial.ac.uknih.govresearchgate.netkcl.ac.ukacs.org This is attributed to the greater Lewis basicity of tertiary amides. Consequently, the catalytic efficiency of triarylsilanols is more significantly impacted when forming tertiary amides from secondary amines compared to the formation of secondary amides from primary amines. This inherent product inhibition is a crucial consideration in the practical application of these catalysts. Furthermore, catalyst decomposition can also be observed, particularly in the presence of more basic amines, which can further reduce catalytic efficiency. acs.org
Functionalization and Derivatization of the Silanol Group
The hydroxyl group of this compound is a versatile functional handle that can be converted into a variety of other silicon-containing moieties. These transformations are fundamental in organosilicon chemistry and allow for the synthesis of a wide range of derivatives with tailored properties.
Conversion of Si-OH to Si-Alkyl Groups
The conversion of a silanol's Si-OH group to a Si-alkyl group is a key transformation that allows for the formation of stable silicon-carbon bonds. While specific documented examples for the direct conversion of this compound to a tris(4-methylphenyl)alkylsilane are not prevalent in the reviewed literature, general methodologies for this transformation in other silanols can be applied. One common strategy involves a two-step process. First, the silanol is converted to a more reactive silyl halide, typically a silyl chloride, by reaction with a chlorinating agent. Subsequently, the silyl halide is reacted with an organometallic nucleophile, such as a Grignard reagent (R-MgX) or an organolithium compound (R-Li), to install the desired alkyl group.
Another approach involves the hydrosilylation of alkenes. This would first require the conversion of the silanol to a hydrosilane (containing a Si-H bond). The resulting hydrosilane can then undergo a catalyzed addition reaction across the double bond of an alkene to yield the corresponding alkylsilane.
Formation of Silyl Esters and Other Reactive Intermediates
The reaction of this compound with carboxylic acids or their derivatives leads to the formation of silyl esters. As mentioned in the context of catalysis, these silyl esters can act as reactive intermediates. imperial.ac.uknih.gov The formation of a silyl ester from a silanol and a carboxylic acid is an equilibrium process that can be driven forward by the removal of water.
Alternatively, more reactive acylating agents, such as acid chlorides or anhydrides, can be used to form silyl esters under milder conditions. The general reaction involves the nucleophilic attack of the silanol oxygen on the electrophilic carbonyl carbon of the acylating agent.
These silyl esters themselves are valuable synthetic intermediates. Their reactivity towards nucleophiles is a cornerstone of their utility. For example, their reaction with amines to form amides is a key step in the silanol-catalyzed amidation reactions. imperial.ac.uknih.gov The stability and reactivity of the silyl ester can be tuned by the electronic and steric nature of the substituents on the silicon atom. The bulky para-tolyl groups in this compound would confer a degree of steric protection to the resulting silyl ester.
Structural and Spectroscopic Elucidation Methodologies
Advanced Spectroscopic Techniques for Structural Characterization
Advanced spectroscopic techniques are indispensable for the comprehensive characterization of Tris(4-methylphenyl)silanol. These methods, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, offer a non-destructive means to probe the molecular structure and bonding within the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and dynamics of atoms within the molecule. For silanols, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.
Detailed NMR spectroscopic data for this compound is not extensively reported in publicly available literature. However, the expected spectral characteristics can be inferred from the closely related compound, Triphenylsilanol (B1683266), with considerations for the electronic effects of the para-methyl substituents.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the silanol (B1196071) proton. The aromatic protons would appear as a complex multiplet pattern in the range of approximately 7.0-7.6 ppm. The para-substitution pattern of the tolyl groups simplifies this region compared to an unsubstituted phenyl group. The methyl protons (CH₃) would give rise to a sharp singlet around 2.3 ppm. The chemical shift of the silanol proton (Si-OH) is highly variable and depends on factors such as solvent, concentration, and temperature due to its involvement in hydrogen bonding. It typically appears as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the four types of aromatic carbons and the methyl carbon. The carbon attached to the silicon atom (C-Si) would appear around 135 ppm. The other aromatic carbons would have chemical shifts in the typical aromatic region (120-140 ppm). The methyl carbon would be observed at approximately 21 ppm.
²⁹Si NMR Spectroscopy: ²⁹Si NMR is a crucial technique for directly probing the silicon environment. nih.gov While ²⁹Si has a low natural abundance (4.7%) and a low gyromagnetic ratio, which leads to low sensitivity, it provides a wide range of chemical shifts that are very sensitive to the electronic and steric environment of the silicon atom. nih.govmagritek.com For triarylsilanols like this compound, the ²⁹Si chemical shift is expected in the upfield region of the spectrum. For the analogous Triphenylsilanol, a chemical shift of approximately -30 ppm has been reported. nih.gov The electron-donating nature of the methyl groups in this compound might cause a slight upfield shift compared to Triphenylsilanol.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (C-H) | ~7.0 - 7.6 | Multiplet |
| Methyl (CH₃) | ~2.3 | Singlet | |
| Silanol (Si-OH) | Variable | Broad Singlet | |
| ¹³C | Aromatic (C-Si) | ~135 | Singlet |
| Aromatic (C-C) | ~120 - 140 | Multiple Singlets | |
| Methyl (CH₃) | ~21 | Singlet | |
| Aromatic (C-H) | ~128 - 136 | Multiple Singlets | |
| Aromatic (C-CH₃) | ~139 | Singlet | |
| ²⁹Si | Si(Ar)₃OH | ~ -30 | Singlet |
Dynamic Nuclear Polarization (DNP) is an emerging technique to significantly enhance the signal intensity in NMR spectroscopy, particularly for insensitive nuclei like ²⁹Si. nih.gov DNP works by transferring the high polarization of electron spins from a stable radical polarizing agent to the surrounding nuclear spins via microwave irradiation at low temperatures. researchgate.net This can lead to signal enhancements of several orders of magnitude, dramatically reducing the acquisition time required for ²⁹Si NMR spectra. nih.gov
While specific DNP-enhanced NMR studies on this compound have not been reported, this technique holds great promise for the detailed characterization of this and other organosilanols. It could enable the rapid acquisition of high-quality ²⁹Si NMR data, facilitating the study of reaction kinetics, the identification of low-concentration intermediates, and the characterization of solid-state structures and dynamics.
The chemical shift of the silanol proton in ¹H NMR is a sensitive probe of hydrogen bonding interactions. In non-polar solvents and at low concentrations, where the silanol exists predominantly as a monomer, the Si-OH proton signal is typically found at a lower chemical shift. In contrast, in hydrogen-bond-accepting solvents or at higher concentrations, the formation of intermolecular hydrogen bonds leads to a downfield shift of the resonance. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding. For a series of arylsilanols measured in acetone-d6, the silanol proton chemical shifts have been observed to vary, reflecting the influence of the substituents on the acidity of the silanol group and its hydrogen bonding propensity. nih.gov
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a key method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FTIR spectrum of this compound is expected to be characterized by several key absorption bands. The most diagnostic of these is the O-H stretching vibration of the silanol group. In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), a sharp band is expected in the region of 3600-3700 cm⁻¹. However, due to intermolecular hydrogen bonding in the solid state or in concentrated solutions, this band typically appears as a broad absorption at lower wavenumbers, often in the range of 3200-3400 cm⁻¹. researchgate.net
Other characteristic bands for this compound would include:
Aromatic C-H stretching: a series of sharp bands just above 3000 cm⁻¹.
Aliphatic C-H stretching (of the methyl groups): bands just below 3000 cm⁻¹.
Aromatic C=C stretching: several bands in the 1400-1600 cm⁻¹ region.
Si-O stretching: a strong band typically observed in the 800-1000 cm⁻¹ region.
Si-C stretching: vibrations that are often weaker and appear at lower frequencies.
The presence of a broad O-H stretching band is a clear indication of the hydroxyl group and its involvement in hydrogen bonding.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretching (H-bonded) | Si-OH | ~3200 - 3400 | Broad, Strong |
| Aromatic C-H Stretching | Ar-H | ~3000 - 3100 | Medium |
| Aliphatic C-H Stretching | CH₃ | ~2850 - 3000 | Medium |
| Aromatic C=C Stretching | Ar C=C | ~1400 - 1600 | Medium to Strong |
| Si-O Stretching | Si-O | ~800 - 1000 | Strong |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound and for studying its fragmentation pathways and supramolecular interactions.
Electrospray Ionization Mass Spectrometry (ES-MS) is a soft ionization technique particularly well-suited for the analysis of non-covalently bound assemblies, making it ideal for studying the supramolecular complexes of this compound. manchester.ac.uk Due to the acidic nature of the silanol proton, this compound can readily form hydrogen-bonded aggregates, such as dimers or higher-order oligomers, in solution. researchgate.netnih.gov
In an ES-MS experiment, a solution of the analyte is sprayed through a charged capillary, creating fine droplets from which the solvent evaporates, allowing intact, charged supramolecular complexes to be transferred into the gas phase for mass analysis. manchester.ac.uk For this compound, this technique would be expected to show not only the protonated or deprotonated monomer [M+H]⁺ or [M-H]⁻ but also ions corresponding to non-covalent dimers [2M+H]⁺ or larger aggregates. The high resolution of modern mass spectrometers allows for the unambiguous determination of the composition and stoichiometry of these weakly bound species. manchester.ac.uk
Temperature Programmed Desorption (TPD), coupled with mass spectrometry, is a highly sensitive technique for investigating the interactions of molecules adsorbed on a surface. The method involves dosing a substrate with the molecule of interest at a low temperature, followed by a controlled, linear increase in temperature. researchgate.net A mass spectrometer monitors the species that desorb from the surface as a function of temperature. researchgate.netnih.gov
This technique can be used to study the adsorption and binding energy of this compound on various surfaces, such as metal oxides or silicon wafers. The silanol group can interact strongly with surface hydroxyls or metal sites. The TPD spectrum would show desorption peaks at specific temperatures, from which the activation energy for desorption can be calculated. This provides quantitative data on the strength of the surface-adsorbate interaction. For an aromatic silanol, interactions can occur via the hydroxyl group and through the π-systems of the tolyl rings.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the intermolecular interactions that dictate the crystal packing. researchgate.net
While the specific crystal structure of this compound is not publicly available in the searched crystallographic databases, the technique of single-crystal X-ray diffraction would be the definitive method for its structural elucidation. The analysis of a closely related and structurally characterized compound, Triphenylsilanol (Ph₃SiOH), provides a strong basis for understanding the expected molecular geometry and packing of its tolyl analogue. researchgate.net
In a single-crystal X-ray diffraction experiment, a well-ordered crystal is irradiated with a beam of X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the positions of the individual atoms can be determined. researchgate.net For this compound, this would reveal the precise bond lengths of the Si-O, O-H, and Si-C bonds, as well as the C-Si-C and Si-O-H bond angles. The silicon center is expected to have a distorted tetrahedral geometry.
To illustrate the type of data obtained, the crystallographic parameters for the related compound Triphenylsilanol are presented below. It crystallizes in the triclinic space group P-1 and forms tetrameric units linked by hydrogen bonds. researchgate.net
Interactive Table: Illustrative Crystallographic Data for Triphenylsilanol (Ph₃SiOH) Data presented for illustrative purposes for a closely related compound.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 15.131 |
| b (Å) | 19.724 |
| c (Å) | 23.107 |
| α (°) | 108.34 |
| β (°) | 103.30 |
| γ (°) | 101.26 |
| Volume (ų) | 6097 |
| Z (molecules/unit cell) | 16 |
Source: Adapted from structural studies of Triphenylsilanol. researchgate.net
The silanol (Si-OH) group is a key functional moiety that acts as both a hydrogen bond donor and acceptor, driving the formation of ordered supramolecular structures in the solid state. researchgate.netnih.gov Organosilanols, particularly triarylsilanols, are well-known for forming extensive hydrogen-bonding networks. nih.govkaust.edu.sa
Based on the behavior of analogous compounds like Triphenylsilanol, this compound is expected to self-assemble into discrete oligomers or extended polymeric chains through intermolecular O-H···O hydrogen bonds. researchgate.netnih.gov The steric bulk of the three p-tolyl groups surrounding the silicon atom plays a crucial role in directing the geometry of this assembly, preventing the formation of simple, close-packed structures and favoring more open or complex arrangements.
The analysis of the crystal structure would allow for a detailed characterization of these hydrogen bonds, including:
O···O distances: The distance between the oxygen atoms of two interacting silanol groups.
O-H···O angles: The angle of the hydrogen bond, which indicates its linearity and strength.
Surface-Sensitive Characterization Methods
The behavior of this compound at interfaces is critical for applications in areas such as surface modification, catalysis, and molecular electronics. A variety of surface-sensitive techniques are utilized to probe the composition, structure, and properties of thin films and self-assembled monolayers (SAMs) of such molecules.
High-Sensitivity Low Energy Ion Scattering (HS-LEIS)cardiff.ac.uk
High-Sensitivity Low Energy Ion Scattering (HS-LEIS) is a powerful technique for determining the elemental composition of the outermost atomic layer of a material. This method involves bombarding the surface with low-energy ions and analyzing the energy of the scattered ions. Due to its extreme surface sensitivity, HS-LEIS would be an ideal tool to confirm the presence and orientation of this compound molecules in a monolayer on a substrate. For instance, it could definitively show whether the silanol group is oriented towards or away from the surface. While specific HS-LEIS data for this compound is not available, the technique has been successfully applied to study the surface of various materials, including catalysts and thin films.
X-ray Photoelectron Spectroscopy (XPS)cardiff.ac.uk
X-ray Photoelectron Spectroscopy (XPS) is a widely used technique for determining the elemental composition and chemical states of atoms on a surface. svc.orgmdpi.com By irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons, one can identify the elements present and gain insight into their bonding environment.
For a thin film of this compound, XPS would be used to quantify the atomic percentages of silicon, oxygen, and carbon. High-resolution scans of the Si 2p, O 1s, and C 1s regions would provide information about the chemical state of these elements. For example, the Si 2p binding energy would be characteristic of the silicon atom bonded to three phenyl groups and one oxygen atom. The O 1s signal would correspond to the hydroxyl group, and the C 1s spectrum could potentially distinguish between the aromatic carbons and the methyl group carbons. While a specific dataset for this compound is not presented here due to a lack of availability in the searched literature, a hypothetical analysis would yield data similar to that shown in the table below.
Interactive Data Table: Hypothetical XPS Data for a this compound Monolayer
| Element | Binding Energy (eV) | Atomic Concentration (%) | Chemical State Assignment |
| Si 2p | ~102.5 | 5 | C-Si-O |
| O 1s | ~532.8 | 5 | Si-O-H |
| C 1s | ~284.8 (aromatic), ~286.5 (methyl) | 90 | C-C, C-H |
Spectroscopic Ellipsometry (SE)cardiff.ac.uk
Spectroscopic Ellipsometry (SE) is a non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. researchgate.netipfdd.denunano.comresearchgate.net It measures the change in polarization of light upon reflection from a surface. For a film of this compound, SE would be invaluable for accurately measuring the film thickness, from a single monolayer to thicker coatings. By modeling the experimental data, one can also determine the refractive index of the film, which is related to its density and composition. This technique is routinely used to characterize a wide variety of organic and inorganic thin films.
Scanning Transmission Electron Microscopy (STEM)cardiff.ac.uk
Scanning Transmission Electron Microscopy (STEM) is a high-resolution imaging technique that can provide morphological and compositional information at the nanoscale. In STEM, a focused beam of electrons is scanned across a thin sample, and various signals are collected to form an image. For materials incorporating this compound, such as polymer composites or surface coatings, STEM could be used to visualize the distribution and morphology of the silanol-containing domains. When combined with energy-dispersive X-ray spectroscopy (EDS) or electron energy-loss spectroscopy (EELS), STEM can also provide elemental mapping, confirming the location of silicon within the nanostructure.
Atomic Force Microscopy (AFM) for Interfacial Studies
Atomic Force Microscopy (AFM) is a powerful tool for imaging the topography of surfaces at the nanoscale. It can be used to visualize the structure of self-assembled monolayers of molecules like this compound on a substrate. AFM can provide information on the completeness of the monolayer, the presence of defects, and the ordering of the molecules. In addition to topographical imaging, AFM can also be used in various modes to probe other surface properties, such as friction and adhesion. While specific AFM images of this compound monolayers are not available, the technique is widely used to characterize the surfaces of silane-treated substrates. wiley.com
Theoretical and Computational Investigations of Tris 4 Methylphenyl Silanol Chemistry
Quantum Chemical Calculations for Electronic Structure Analysis
A key aspect of electronic structure analysis is the examination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier molecular orbitals (FMOs) provide information about the molecule's ability to donate and accept electrons, respectively. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule. researchgate.net
General insights from electronic structure theory suggest that the behavior of electrons in such molecules can be understood through the lens of molecular orbital theory. youtube.com While a single large quantum system, the molecule can be characterized in terms of the local character of its constituent parts, such as the benzene-like nature of the tolyl groups. youtube.com
Density Functional Theory (DFT) Studies on Reactivity and Intermediates
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the reactivity of molecules like Tris(4-methylphenyl)silanol. DFT methods are efficient in explaining and predicting reaction mechanisms at the atomic and molecular levels. researchgate.net The reactivity of silanols is a subject of considerable interest, and DFT provides a means to quantify various parameters that govern their chemical behavior.
The reactivity of silanols is influenced by factors such as their Lewis acidity. For instance, in the related compound tris(pentafluorophenyl)silanol, its observed reactivity in uncatalyzed aldol (B89426) reactions has been analyzed in terms of the Lewis acidity of the silyl (B83357) fragment. researchgate.net The electron-withdrawing nature of the pentafluorophenyl groups in this analog significantly enhances its acidity compared to alkyl- or aryl-substituted silanols. Conversely, the electron-donating methyl groups on the phenyl rings of this compound would be expected to modulate its reactivity in a different manner.
Key reactivity descriptors that can be calculated using DFT include:
Global Hardness (η): A measure of the resistance to charge transfer. Molecules with low hardness are generally more reactive. researchgate.net
Global Electrophilicity (ω): This parameter quantifies the energy stabilization of a molecule when it accepts electrons from its surroundings. researchgate.net
The study of reaction intermediates is also a crucial application of DFT. By calculating the geometries and energies of potential intermediates, researchers can gain a deeper understanding of reaction pathways. For example, DFT calculations can be employed to study the formation and stability of silylated intermediates in various chemical transformations.
The table below summarizes key conceptual DFT reactivity descriptors and their significance.
| DFT Reactivity Descriptor | Significance |
| HOMO Energy (EHOMO) | Indicates the ability of a molecule to donate electrons. researchgate.net |
| LUMO Energy (ELUMO) | Indicates the ability of a molecule to accept electrons. researchgate.net |
| Energy Gap (Eg = ELUMO - EHOMO) | Correlates with chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net |
| Global Hardness (η) | Measures the resistance to change in electron distribution. researchgate.net |
| Global Electrophilicity (ω) | Describes the propensity of a species to accept electrons. researchgate.net |
Computational Modeling of Hydrogen Bonding and Supramolecular Interactions
The hydroxyl group of this compound is a primary site for hydrogen bonding, which plays a critical role in its self-assembly and interactions with other molecules, leading to the formation of supramolecular structures. Computational modeling is an invaluable tool for investigating these non-covalent interactions.
Ab initio molecular dynamics (AIMD) simulations have been used to study hydrogen bonding at silica (B1680970) surfaces, revealing that cooperative effects between surface silanols and water molecules can strengthen these bonds. scilit.com While these studies focus on surfaces, the fundamental principles of hydrogen bonding are applicable to discrete molecules like this compound in the solid state or in solution.
Computational studies on related silanols have provided insights into their hydrogen bonding capabilities. For example, the hydrogen bonding acidity and basicity of various silanols have been determined through infrared spectroscopy and can be correlated with computational models. researchgate.net Studies on triphenylsilanol (B1683266), a close structural analog, have shown that silanols are significantly more acidic than their carbon-based counterparts (carbinols) due to the nature of the silicon-oxygen bond. escholarship.org
The strength of hydrogen bonds can be quantified computationally by calculating interaction energies and geometric parameters. For instance, in a structurally characterized hydrogen-bonded adduct of a rhenium complex with p-cresol, the O-O distance was found to be 2.532(5) Å, a value typical for strong hydrogen bonds. researchgate.net Similar calculations can be applied to dimers or larger aggregates of this compound to predict their structure and stability.
DFT calculations are also employed to understand the density and arrangement of silanol (B1196071) groups on surfaces, which often show good agreement with experimental measurements. tue.nlresearchgate.net These studies underscore the reliability of computational methods in predicting properties related to hydrogen bonding and supramolecular assembly.
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry provides a powerful platform for elucidating the detailed mechanisms of reactions involving this compound. By mapping out the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways.
For example, the mechanism of reactions where this compound acts as a catalyst or a reagent can be investigated. In a study of the related tris(pentafluorophenyl)silanol, its reactivity with various bases and organometallic complexes was explored. researchgate.net The facile cleavage of the Si-C6F5 bond in the presence of weak bases was a key finding, which could be further investigated using computational methods to understand the electronic factors that facilitate this process. researchgate.net
Theoretical studies on the dimerization of silanones (R2Si=O), which can be considered dehydration products of silanols, have been performed to understand their polymerization. escholarship.org Such studies are crucial for understanding potential side reactions or decomposition pathways of silanols under certain conditions.
The general workflow for elucidating a reaction mechanism using computational approaches often involves:
Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and products.
Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products.
Intermediate Identification: Finding any local minima along the reaction coordinate that represent stable intermediates.
Energy Profile Calculation: Determining the relative energies of all species along the reaction pathway to calculate activation barriers and reaction energies.
These computational insights are invaluable for rationalizing experimental observations and for designing new reactions and catalysts.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts, which can then be compared with experimental data to confirm or revise structural assignments. This synergy between theory and experiment is a powerful tool in chemical analysis.
The prediction of NMR spectra, particularly 1H and 13C chemical shifts, is a common application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. For example, the structure of the natural product hexacyclinol (B1251779) was reassigned based on the correlation between calculated 13C chemical shifts and experimental data, using mPW1PW91/6-31G(d,p) GIAO NMR predictions. scilit.com
A typical workflow for predicting NMR spectra of a molecule like this compound would involve several steps:
Conformational Search: Identifying the various low-energy conformations of the molecule.
Geometry Optimization: Optimizing the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP-D3/6-31G(d)). github.io
NMR Chemical Shift Calculation: Calculating the NMR shielding constants for each optimized conformer, often using a different functional and a larger basis set (e.g., WP04/6-311++G(2d,p)) and an implicit solvent model like PCM. github.io
Boltzmann Averaging: Calculating the final predicted chemical shifts by taking a Boltzmann-weighted average of the shifts for all conformers. github.io
The accuracy of these predictions has been benchmarked against experimental data for a wide range of organic molecules. github.io For 1H NMR shifts in chloroform, the WP04 functional has shown excellent performance, with a mean absolute error as low as 0.08 ppm. github.io
The table below presents a selection of computational methods and their typical application in NMR prediction.
| Computational Method | Application in NMR Prediction | Example Level of Theory | Reference |
| DFT Geometry Optimization | Finding the lowest energy molecular structure(s). | B3LYP-D3/6-31G(d) | github.io |
| GIAO-DFT | Calculation of NMR shielding constants. | mPW1PW91/6-31G(d,p) | scilit.com |
| PCM (Polarizable Continuum Model) | To account for the effects of a solvent. | PCM(chloroform) | github.io |
| Boltzmann Weighting | Averaging the contributions of multiple conformers. | N/A | github.io |
In addition to NMR, computational methods can also predict other spectroscopic properties, such as vibrational frequencies (IR and Raman), which can be compared with experimental spectra to further validate the computed structure and provide a more complete characterization of the molecule.
Derivatives and Analogs of Tris 4 Methylphenyl Silanol: Structure Property Relationships
Systematic Modification of Aryl Substituents and Their Effects on Reactivity
The reactivity of triarylsilanols, including Tris(4-methylphenyl)silanol, can be finely tuned by altering the electronic properties of the aryl substituents. The introduction of electron-donating or electron-withdrawing groups at the para position of the phenyl rings directly impacts the Lewis acidity of the silicon center and the nucleophilicity of the silanol (B1196071) oxygen.
A notable application that highlights these effects is the use of triarylsilanols as catalysts in the direct amidation of carboxylic acids. In this context, a range of electronically differentiated triarylsilanols have been synthesized and their catalytic activity evaluated. It has been observed that modifying the substituents on the aryl rings can significantly alter the catalytic efficacy. For instance, the introduction of electron-withdrawing groups on the aryl rings generally enhances the catalytic activity. This is attributed to an increase in the Lewis acidity of the silicon atom, which facilitates the activation of the carboxylic acid.
A Hammett plot, which correlates the reaction rate with the electronic properties of the substituents, reveals a positive ρ value for the amidation reaction catalyzed by triarylsilanols. nih.gov This indicates a buildup of negative charge in the rate-determining step, consistent with a mechanism where the silanol activates the carboxylic acid. nih.gov
However, the stability of the catalyst is also a critical factor. While strongly electron-withdrawing groups can enhance catalytic activity, they can also render the triarylsilanol more susceptible to decomposition under basic conditions. Conversely, electron-donating groups can increase the rate of aryl-silicon bond cleavage under acidic conditions. nih.gov Therefore, a balance must be struck between catalytic activity and catalyst stability. In the case of direct amidation, tris(p-haloaryl)silanols have been identified as more active catalysts than the parent triphenylsilanol (B1683266), with the bromide-substituted version showing the highest activity among the halogens. nih.gov
The following interactive table summarizes the effect of different para-substituents on the catalytic activity of triarylsilanols in a model amidation reaction.
| Para-Substituent (X) in Tris(4-X-phenyl)silanol | Hammett Constant (σp) | Relative Reaction Rate (log(kR/kH)) | Catalyst Integrity Post-Reaction |
|---|---|---|---|
| -OCH3 | -0.27 | -0.25 | Moderate Decomposition |
| -CH3 (this compound) | -0.17 | -0.15 | High |
| -H (Triphenylsilanol) | 0.00 | 0.00 | High |
| -F | +0.06 | 0.05 | High |
| -Cl | +0.23 | 0.20 | Moderate |
| -Br | +0.23 | 0.22 | Moderate |
| -CF3 | +0.54 | 0.45 | Low (Significant Decomposition) |
Comparative Studies with Mono- and Di-silanols
The reactivity of this compound can be better understood by comparing it with its mono- and di-silanol analogs: (4-methylphenyl)silanetriol and bis(4-methylphenyl)silanediol. The number of hydroxyl groups and aryl substituents on the silicon atom significantly influences the compound's acidity, condensation behavior, and steric hindrance.
Generally, the acidity of silanols increases with the number of hydroxyl groups. Therefore, (4-methylphenyl)silanetriol is expected to be more acidic than bis(4-methylphenyl)silanediol, which in turn is more acidic than this compound. This trend is due to the electron-withdrawing effect of the additional hydroxyl groups.
The rate of condensation to form siloxanes is also highly dependent on the number of hydroxyl groups. Mono- and di-silanols are more prone to self-condensation to form complex polymeric structures. uni-saarland.de this compound, with its single hydroxyl group and bulky p-tolyl substituents, exhibits greater stability towards self-condensation, allowing it to be more readily isolated and handled as a monomeric species. nih.gov This steric shielding provided by the three aryl groups is a key feature influencing its reactivity. In contrast, the higher number of reactive hydroxyl groups in mono- and di-silanols leads to a greater propensity for intermolecular reactions. The kinetics of hydrolysis and condensation of silanes are complex and influenced by factors such as pH, water concentration, and the nature of the organic group. researchgate.netresearchgate.net
Characterization of Silicon-Based Silyloxonium Ions
Silyloxonium ions are reactive intermediates that can be formed by the protonation or silylation of the hydroxyl group of a silanol. The characterization of such species derived from this compound would provide valuable insight into its reaction mechanisms. While long-lived silylated carboxonium ions have been prepared and characterized by NMR spectroscopy, the specific tri(p-tolyl)silyloxonium ion remains less studied. nih.gov
The formation of a silyloxonium ion from this compound would likely involve the reaction of the silanol with a strong acid or a silylating agent in a non-nucleophilic solvent. The resulting cation would feature a positively charged, tricoordinate oxygen atom bonded to the silicon and a hydrogen or silyl (B83357) group.
The characterization of such an ion would rely heavily on spectroscopic techniques, particularly NMR. In the ¹H NMR spectrum, the proton attached to the oxygen would exhibit a significant downfield shift compared to the starting silanol. The ²⁹Si NMR chemical shift would also be highly informative, as the silicon atom would experience a change in its electronic environment upon formation of the silyloxonium ion. Density functional theory (DFT) calculations could complement experimental data to predict the structure and spectroscopic properties of the tri(p-tolyl)silyloxonium ion. nih.gov
Coordination Chemistry of this compound
The hydroxyl group of this compound can be deprotonated to form the corresponding silanolate anion, Tris(4-methylphenyl)silanolate. This anion can act as a bulky, oxygen-donating ligand in coordination chemistry, forming complexes with a variety of metal centers. The steric bulk of the three p-tolyl groups plays a crucial role in determining the coordination number and geometry of the resulting metal complexes.
The coordination of bulky silanolate ligands, such as those derived from triarylsilanols, has been shown to stabilize metal complexes in low coordination numbers. These ligands can influence the electronic properties of the metal center and, consequently, the reactivity of the complex. For example, tripodal silanolate ligands have been successfully employed in the synthesis of molybdenum(VI) nitrido complexes. acs.org The silanolate ligands are typically introduced by reacting the corresponding silanol with a metal precursor that has a suitable leaving group. acs.org
While specific examples of coordination complexes with the Tris(4-methylphenyl)silanolate ligand are not extensively documented, it is expected to form stable complexes with a range of transition metals. The synthesis of such complexes would likely involve the reaction of this compound with a metal halide or alkoxide in the presence of a base to facilitate deprotonation. The resulting complexes could find applications in catalysis and materials science.
Silicon-Containing Heterocycles and Frameworks
This compound can serve as a valuable building block in the synthesis of more complex silicon-containing structures, such as heterocycles and frameworks. Its single reactive hydroxyl group allows it to function as a terminating agent, controlling the growth of polysiloxane chains and the structure of silsesquioxanes.
Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like molecules with a silica-like core and organic substituents on the exterior. wikipedia.org Incompletely condensed POSS, which possess reactive silanol groups, can be further functionalized. Triarylsilanols like this compound can react with these silanol groups to cap the POSS cage, leading to well-defined, hybrid organic-inorganic materials. nih.gov The bulky nature of the Tris(4-methylphenyl)silyl group can impart specific solubility and compatibility properties to the resulting POSS derivatives.
Furthermore, the condensation of this compound with other silanols or chlorosilanes can lead to the formation of linear or branched polysiloxanes. By carefully controlling the stoichiometry and reaction conditions, the molecular weight and architecture of the resulting polymers can be tailored. The incorporation of the bulky Tris(4-methylphenyl)silyl end-groups can enhance the thermal stability and modify the physical properties of the polysiloxane materials.
Future Research Directions and Emerging Trends for Tris 4 Methylphenyl Silanol
Development of Novel Stereoselective Synthetic Pathways
The synthesis of chiral silanols, where the silicon atom is a stereocenter, is a burgeoning area of research due to their potential in asymmetric catalysis and materials science. researchgate.netnih.gov While the synthesis of racemic Tris(4-methylphenyl)silanol is established, the development of stereoselective pathways to obtain enantiomerically pure forms remains a significant challenge and a key area for future research.
Current strategies for accessing chiral silanols often involve the asymmetric oxidation of corresponding hydrosilanes or the kinetic resolution of racemic mixtures. researchgate.net Future research will likely focus on developing catalytic asymmetric methods for the direct synthesis of Si-stereogenic triarylsilanols like this compound. This could involve the use of chiral catalysts to control the stereochemistry during the formation of the Si-C or Si-O bonds. The stereospecific synthesis of silicon-stereogenic silylboranes, which can be converted to chiral silanols, represents a promising, though currently underexplored, avenue for compounds like this compound. chemrxiv.orgchemrxiv.org
Table 1: Potential Stereoselective Synthetic Strategies for this compound
| Synthetic Strategy | Description | Potential Advantages |
| Asymmetric Hydrosilylation | Catalytic addition of a hydrosilane to a prochiral substrate using a chiral catalyst, followed by oxidation. | High atom economy and potential for high enantioselectivity. |
| Enantioselective C-H Silylation | Direct functionalization of a C-H bond with a silicon electrophile using a chiral catalyst. | Direct and efficient route to chiral silanes. |
| Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture of this compound with a chiral reagent. | Access to one enantiomer in high purity. |
| Desymmetrization | Asymmetric modification of a prochiral di(p-tolyl)silane derivative. | Potential for high enantiomeric excess. |
Exploration of Advanced Catalytic Cycles and Applications
Triarylsilanols have emerged as effective organocatalysts in various chemical transformations. nih.govacs.org Recent studies have demonstrated their utility in promoting direct amidation reactions, where they act as silicon-centered Lewis acids. nih.govacs.org Future research will likely expand the catalytic applications of this compound to other reactions, such as esterifications, aldol (B89426) reactions, and other C-C and C-N bond-forming reactions.
A key area of investigation will be the elucidation of the catalytic cycles involved. For instance, in amidation reactions, it is proposed that the silanol (B1196071) activates the carboxylic acid through the formation of a silyl (B83357) ester intermediate. nih.gov Understanding these mechanisms in detail will enable the design of more efficient catalytic systems based on this compound. The development of advanced catalytic cycles could also involve the use of co-catalysts or external stimuli, such as light, to enhance reactivity and selectivity. youtube.com
Integration into Hybrid Organic-Inorganic Materials with Tunable Properties
The incorporation of silanols into larger material frameworks is a promising strategy for creating hybrid organic-inorganic materials with tailored properties. nih.govmdpi.com The hydroxyl group of this compound can readily undergo condensation reactions with other silanols or metal alkoxides to form stable siloxane (Si-O-Si) or metallosiloxane (Si-O-M) linkages. mdpi.com This allows for the integration of the bulky and rigid tris(4-methylphenyl)silyl moiety into polymers, gels, and other materials.
Future research in this area will focus on controlling the nanostructure of these hybrid materials to achieve specific functionalities. academie-sciences.fr For example, by carefully selecting the co-condensation partners and reaction conditions, it may be possible to create materials with tunable porosity, thermal stability, and optical properties. acs.org The incorporation of this compound could impart hydrophobicity, improve mechanical strength, or introduce specific recognition sites into the material. nih.gov
Deeper Understanding of Structure-Reactivity Correlations through Integrated Computational and Experimental Studies
To unlock the full potential of this compound, a deeper understanding of the relationship between its molecular structure and its chemical reactivity is essential. Integrated computational and experimental studies will play a crucial role in achieving this. acs.orgnih.gov
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, bond energies, and reaction mechanisms of this compound. researchgate.netutoronto.ca These theoretical predictions can then be validated and refined through experimental studies, such as kinetic analysis of reactions and spectroscopic characterization of intermediates. For example, hyperpolarized 29Si Nuclear Magnetic Resonance (NMR) spectroscopy is an emerging technique that could be used to detect and quantify transient species in reactions involving silanols. nih.gov This combined approach will enable the rational design of new catalysts and materials based on this compound with enhanced performance.
Table 2: Key Parameters for Structure-Reactivity Studies of this compound
| Parameter | Computational Method | Experimental Technique | Information Gained |
| Bond Dissociation Energies | Density Functional Theory (DFT) | - | Reactivity of Si-O and O-H bonds. |
| Electron Density Distribution | DFT, Quantum Theory of Atoms in Molecules (QTAIM) | X-ray Diffraction | Lewis acidity of the silicon center and hydrogen bonding capability. |
| Reaction Energy Profiles | DFT, Ab Initio Molecular Dynamics | Kinetic Studies, In-situ Spectroscopy | Mechanistic pathways and rate-determining steps. |
| Spectroscopic Signatures | Time-Dependent DFT (TD-DFT) | NMR, IR, Raman Spectroscopy | Identification of intermediates and products. |
Design of Next-Generation Functional Silicon-Based Materials
Building upon the fundamental understanding gained from structure-reactivity studies, the design of next-generation functional materials based on this compound is a major future direction. The unique combination of a reactive hydroxyl group and three bulky p-tolyl substituents makes this molecule a versatile building block for a wide range of materials. lookchem.com
Potential applications include:
Self-Assembling Monolayers: The silanol group can anchor the molecule to surfaces, while the bulky aryl groups can create well-defined and robust monolayers with specific surface properties.
Liquid Crystals: The rigid, anisotropic structure of this compound could be exploited in the design of novel liquid crystalline materials.
Precursors for Ceramics: Controlled pyrolysis of materials containing this compound could lead to the formation of silicon-based ceramics with tailored compositions and microstructures.
Functional Polymers: Incorporation of this compound into polymer backbones or as pendant groups can enhance thermal stability, modify solubility, and introduce specific functionalities.
Sustainable and Green Chemistry Approaches in Silanol Synthesis and Application
The principles of green chemistry are increasingly influencing the design of chemical processes. youtube.com Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly methods for its synthesis and application. globalmarketestimates.comelkaysilicones.comamericanchemistry.comacs.orgnih.gov
In terms of synthesis, this includes exploring the use of greener solvents, reducing the number of synthetic steps, and developing catalytic methods that minimize waste. youtube.comresearchgate.net For example, the use of photocatalysis for the oxidation of hydrosilanes to silanols represents a promising green alternative to traditional methods that often rely on stoichiometric oxidants. mdpi.com
In its applications, the focus will be on developing catalytic processes that are highly efficient and selective, thereby reducing energy consumption and by-product formation. Furthermore, designing materials based on this compound that are recyclable or biodegradable at the end of their lifecycle will be a critical aspect of future research. elkaysilicones.com
Q & A
Q. What are the optimal synthetic routes for Tris(4-methylphenyl)silanol, and how can purity be ensured?
- Methodological Answer : this compound can be synthesized via hydrolysis of Tris(4-methylphenyl)silane halides (e.g., Cl, Br) under anhydrous conditions to prevent undesired decomposition . For purification, fractional distillation or recrystallization in non-polar solvents (e.g., hexane) is recommended. Purity validation requires multi-technique characterization:
- 29Si NMR : A singlet near δ 38–45 ppm confirms silanol formation, with coupling constants (e.g., 2JSi,F ≈ 41 Hz in fluorinated analogs) indicating substituent effects .
- IR Spectroscopy : A sharp O–H stretch band near 3700 cm⁻¹ confirms silanol presence, while absence of Si–Cl (~500 cm⁻¹) or Si–O–Si (~1100 cm⁻¹) bands ensures purity .
- Mass Spectrometry : Fragmentation patterns (e.g., [M–OH]+ ions) validate molecular weight .
Q. How do steric effects from 4-methylphenyl groups influence this compound’s stability?
- Methodological Answer : Steric bulk from methyl groups reduces intermolecular condensation (e.g., forming disiloxanes) by hindering Si–O–Si bond formation. Stability can be assessed via:
- Thermogravimetric Analysis (TGA) : Decomposition temperatures >150°C indicate thermal stability.
- Kinetic Studies : Monitor condensation rates in solution (e.g., via ¹H NMR tracking of OH proton disappearance) under varying temperatures .
- Comparative Reactivity : Compare with less bulky analogs (e.g., Tris(phenyl)silanol) to isolate steric contributions .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported acidities of this compound?
- Methodological Answer : Conflicting acidity data (e.g., pKa variations in polar vs. non-polar solvents) can be addressed via:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies and proton affinity to predict Brønsted acidity. Compare with experimental NMR shifts (¹H and 29Si) in controlled solvent environments .
- Experimental Titration : Use potentiometric titration in anhydrous THF with a strong base (e.g., LiHMDS) to avoid side reactions. Correlate results with computed electrostatic potential maps .
- Solid-State Analysis : Single-crystal XRD can reveal hydrogen-bonding networks influencing acidity in crystalline phases .
Q. What strategies validate the Lewis amphoteric behavior of this compound in catalytic systems?
- Methodological Answer : To confirm dual Lewis acid/base reactivity (e.g., in catalysis or coordination chemistry):
- Adduct Formation : React with Lewis bases (e.g., phosphines) or acids (e.g., B(C6F5)3). Monitor adduct stability via 31P or 11B NMR .
- Kinetic Profiling : Measure catalytic activity in model reactions (e.g., hydrosilylation). Compare turnover frequencies (TOF) with sterically/electronically modified silanols .
- Spectroscopic Probes : Use UV-Vis or fluorescence quenching to detect charge-transfer complexes indicative of Lewis interactions .
Q. How can silanol dyads or clusters of this compound impact zeolite or MOF frameworks?
- Methodological Answer : Incorporate this compound into porous materials to study cooperative effects:
- Framework Functionalization : Graft silanol onto SSZ-55-type zeolites via post-synthetic modification. Analyze acidity via NH3-TPD and correlate with DFT-predicted proton affinities .
- Catalytic Testing : Evaluate performance in acid-catalyzed reactions (e.g., olefin epoxidation). Compare activity with frameworks lacking silanol clusters .
- Solid-State NMR : Use ¹H–29Si CP/MAS NMR to probe spatial proximity of silanol groups in dyads .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
